4-Methoxy-3-propan-2-ylbenzenesulfonamide
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Overview
Description
4-Methoxy-3-propan-2-ylbenzenesulfonamide is an organic compound with the molecular formula C10H15NO3S It is characterized by the presence of a methoxy group, a propan-2-yl group, and a sulfonamide group attached to a benzene ring
Scientific Research Applications
4-Methoxy-3-propan-2-ylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
Target of Action
4-Methoxy-3-propan-2-ylbenzenesulfonamide is a type of sulfonamide drug . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play a crucial role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Mode of Action
Sulfonamides, including this compound, inhibit bacteria through competitive inhibition of bacterial DNA synthesis . They act as antibacterial compounds to treat diseases such as gastrointestinal and respiratory tract infections .
Biochemical Pathways
The primary biochemical pathway affected by sulfonamides is the folic acid synthesis pathway . Sulfonamides inhibit the enzyme dihydropteroate synthetase, which is involved in the production of tetrahydrofolic acid, a crucial cofactor in the synthesis of nucleic acids . This inhibition disrupts bacterial DNA synthesis, leading to the death of the bacteria .
Pharmacokinetics
Sulfonamides in general are known to have good oral bioavailability, are distributed widely in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth . By inhibiting the synthesis of bacterial DNA, the compound prevents the bacteria from replicating, thereby controlling the infection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-propan-2-ylbenzenesulfonamide typically involves the sulfonation of 4-methoxy-3-propan-2-ylbenzene. The reaction is carried out by treating the starting material with sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction conditions usually include a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-propan-2-ylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Formation of 4-methoxy-3-propan-2-ylbenzaldehyde or 4-methoxy-3-propan-2-ylbenzoic acid.
Reduction: Formation of 4-methoxy-3-propan-2-ylbenzylamine.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzenesulfonamide: Lacks the propan-2-yl group, resulting in different chemical and biological properties.
3-Propan-2-ylbenzenesulfonamide: Lacks the methoxy group, affecting its reactivity and applications.
4-Methoxy-3-methylbenzenesulfonamide: Contains a methyl group instead of a propan-2-yl group, leading to variations in its chemical behavior.
Uniqueness
4-Methoxy-3-propan-2-ylbenzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and propan-2-yl groups allows for diverse interactions with other molecules, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-methoxy-3-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-7(2)9-6-8(15(11,12)13)4-5-10(9)14-3/h4-7H,1-3H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLKXKYLQIPXAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)S(=O)(=O)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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